Ethyl perfluoro(2-methyl-3-oxahexanoate)

Description

Nomenclature and Structural Classification of Ethyl perfluoro(2-methyl-3-oxahexanoate) within Ether-containing PFAS

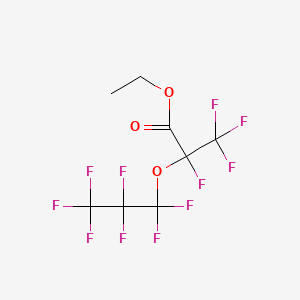

Ethyl perfluoro(2-methyl-3-oxahexanoate) is identified by the Chemical Abstracts Service (CAS) number 79851-29-9 . esslabshop.com Its molecular structure is defined by the formula C8H5F11O3. lookchem.com According to IUPAC nomenclature, the compound is named ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate .

Structurally, it is an ester, specifically the ethyl ester of perfluoro(2-methyl-3-oxahexanoic) acid. This acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA), is the foundational component of the GenX chemical technology. wikipedia.orgnih.gov The compound is classified as a Perfluoroalkyl Ether Carboxylic Acid (PFECA) ester. nih.govacs.org PFECAs are a distinct subgroup of PFAS characterized by one or more ether oxygen atoms (–O–) inserted into the perfluorinated alkyl chain. nih.govacs.orgmichigan.gov This structural feature distinguishes them from traditional PFCAs, which have an uninterrupted carbon chain. nih.gov

Chemical Identification and Properties of Ethyl perfluoro(2-methyl-3-oxahexanoate)

| Identifier | Value |

|---|---|

| CAS Number | 79851-29-9 esslabshop.comlookchem.com |

| Molecular Formula | C8H5F11O3 lookchem.com |

| Molecular Weight | 358.11 g/mol |

| IUPAC Name | ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |

| Synonyms | Tetrafluoro-2-(heptafluoro-1-propoxy)propanoic acid ethyl ester, Ethyl 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate cymitquimica.com |

Historical Context and Emergence of Perfluorinated Ether Carboxylates in Environmental and Chemical Research

The emergence of PFECAs is directly tied to the history of legacy PFAS compounds. The widespread production and use of PFOA and perfluorooctanesulfonate (B1231939) (PFOS) from the mid-20th century led to their ubiquitous presence in the environment and in human populations. nih.govacs.org By the 1990s, studies began to confirm the presence of these chemicals in the blood of the general population, not just in occupationally exposed workers. itrcweb.orgitrcweb.org

These findings, coupled with growing evidence of persistence, bioaccumulation, and potential toxicity, prompted regulatory actions and voluntary industry phase-outs. itrcweb.org In 2006, the U.S. Environmental Protection Agency initiated the PFOA Stewardship Program, which saw major companies commit to reducing emissions and product content of PFOA and related chemicals. itrcweb.org This created an urgent need for replacement technologies.

In response, chemical manufacturers developed alternative fluorochemicals, including shorter-chain PFAS and compounds with modified structures, such as PFECAs. nih.govnih.gov The GenX manufacturing process, which utilizes the ammonium (B1175870) salt of HFPO-DA, was commercially developed by DuPont starting in 2009 as a direct replacement for PFOA in the manufacturing of fluoropolymers. wikipedia.org The rationale was that the ether linkage would create a point of potential degradation, making the compounds less persistent than their predecessors. ncsu.edu Subsequently, the detection of PFECAs like HFPO-DA (GenX) in environmental samples, particularly in surface waters near fluorochemical facilities, brought these replacement chemistries to the forefront of environmental research. nih.govacs.org

Significance of Esterified Perfluorinated Ether Carboxylates in Contemporary Academic Research

The study of esterified PFECAs, such as ethyl perfluoro(2-methyl-3-oxahexanoate), holds specific significance in modern scientific research. While the focus has often been on the anionic forms of PFECAs (e.g., HFPO-DA) due to their detection in water, the esterified precursors are crucial components in understanding the complete environmental lifecycle of these contaminants.

Contemporary research on PFECAs explores several key areas:

Environmental Fate and Transformation: A primary research goal is to understand the degradation pathways of PFECAs. Studies have investigated advanced remediation techniques, such as treatment with hydrated electrons and electrochemical oxidation, to break down these recalcitrant compounds. nih.govacs.orgnih.gov The ether bond, once thought to be a point of weakness, does influence degradation, but not always in a straightforward manner. For instance, the ether oxygen can increase the bond dissociation energy of adjacent C-F bonds, while cleavage of the C-O bond itself can lead to different breakdown products compared to traditional PFCAs. nih.govacs.org Esterified forms may act as precursors that can hydrolyze or degrade into the more persistent carboxylic acids in the environment.

Analytical Method Development: As new PFAS are introduced, so must the analytical methods to detect them. A significant body of research is dedicated to developing sensitive and accurate techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify novel PFECAs and their derivatives in complex matrices like water, air, and dust. nih.govnih.govmdpi.com The lack of commercially available analytical standards for many of these "replacement chemistries" has been a challenge, making the synthesis and study of compounds like ethyl perfluoro(2-methyl-3-oxahexanoate) important for method validation. nih.gov

Source Tracking: Identifying the origins of PFAS contamination is a critical aspect of environmental management. The detection of specific PFECAs or their esters can serve as chemical fingerprints to trace pollution back to industrial sources or specific product uses. ncsu.edu Research has focused on sampling water and air near fluorochemical industrial parks to identify the profile of emitted compounds, which includes various PFECAs. acs.orgacs.orgdiva-portal.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLWKGDZOZTKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382166 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79851-29-9 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79851-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations and Degradation Pathways of Ethyl Perfluoro 2 Methyl 3 Oxahexanoate and Its Analogues

Aqueous-Phase Advanced Reduction Processes for Perfluorinated Compounds

Advanced Reduction Processes (ARPs) are emerging as a promising technology for the destruction of persistent PFAS in water. capes.gov.br These processes generate highly reactive reducing species, primarily the hydrated electron (e⁻aq), which has a very low reduction potential (−2.9 V vs. SHE) and can initiate the degradation of the highly stable carbon-fluorine (C-F) bonds. capes.gov.brnih.gov The degradation pathways in ARPs are complex and depend on the specific PFAS structure and reaction conditions. capes.gov.br

Associative Mechanisms with π-Bonds

While direct associative mechanisms with π-bonds are not the primary pathway for the degradation of saturated PFAS like Ethyl perfluoro(2-methyl-3-oxahexanoate), the concept is relevant in the broader context of organic compound degradation. In molecules containing unsaturated bonds (e.g., C=C), hydrated electrons can initially associate with the π-system, forming a temporary anion. However, for perfluorinated compounds, which are typically saturated, dissociative electron attachment is the more dominant mechanism.

Concerted Dissociative Mechanisms Involving Bond Cleavage

In a concerted dissociative mechanism, the attachment of a hydrated electron and the cleavage of a bond occur in a single step. digitellinc.com For PFAS, this would involve the hydrated electron attacking a specific site on the molecule, leading to the instantaneous breaking of a C-F or C-C bond. This process is one of the proposed channels for PFAS degradation, where the electron transfer and bond dissociation are not separate, sequential events. digitellinc.com

Stepwise Dissociative Mechanisms Leading to Radical Anion Intermediates

The stepwise dissociative mechanism is a key pathway in the reductive degradation of many PFAS. digitellinc.com This process involves the initial transfer of an electron to the PFAS molecule to form a radical anion intermediate. This intermediate is unstable and subsequently undergoes dissociation, typically through the cleavage of a C-F or C-C bond, to release a fluoride (B91410) ion or a smaller perfluorinated radical. rsc.org

The reaction with hydrated electrons is a cornerstone of this mechanism. nih.gov Studies on perfluoroalkyl acids (PFAAs) show that the initial reduction by hydrated electrons is a diffusion-limited process with rate constants around 10⁹ M⁻¹s⁻¹. digitellinc.com This initial step is followed by bond cleavage. For perfluorocarboxylic acids (PFCAs) like PFOA, density functional theory (DFT) calculations have shown that the addition of an excess electron leads to the spontaneous stretching and eventual cleavage of C-F bonds, particularly at the α-position to the carboxyl group. nih.govacs.org

Influence of Molecular Structures and Functional Groups on Reactivity

The molecular structure of PFAS plays a crucial role in their reactivity towards advanced reduction processes. capes.gov.brnih.gov Key influencing factors include the type of functional head group, the length of the perfluorinated carbon chain, and the presence of ether linkages or branching.

Functional Group: The head group significantly influences reactivity. For instance, perfluorooctanoic acid (PFOA) is generally more susceptible to reductive degradation than perfluorooctane (B1214571) sulfonate (PFOS). nih.govacs.org The carboxylate group in PFOA has a stronger electron-withdrawing inductive effect, making the α-CF₂ group more reactive. nih.govacs.org This leads to lower activation energy for C-F bond dissociation in PFOA (2.70 kJ/mol) compared to PFOS (8.16 kJ/mol). nih.govacs.org For ether-containing PFAS like Ethyl perfluoro(2-methyl-3-oxahexanoate) and its analogue HFPO-DA, the ether oxygen introduces another potential site for reactivity, although the C-O bond is generally more resistant to cleavage than C-C or C-F bonds in reductive processes without the presence of potent radicals or catalysts. acs.orgnih.gov

Chain Length: The length of the fluorinated carbon chain also affects degradation. While the initial reduction rate by hydrated electrons appears to be independent of chain length for linear PFAAs, the subsequent degradation pathways and efficiency can vary. digitellinc.com Longer-chain PFAS have been observed to have greater surface activity, which can influence their interaction with reducing agents at interfaces. researchgate.netnih.gov

Branching and Ether Linkages: The presence of branching and ether groups, as seen in Ethyl perfluoro(2-methyl-3-oxahexanoate) and HFPO-DA, can decrease the efficiency of defluorination reactions. nih.gov These structural features can alter the electronic properties and steric accessibility of the molecule, potentially hindering the attack by hydrated electrons.

| Feature | Influence on Reductive Degradation | Supporting Evidence |

| Functional Group | Carboxylic acids (like PFOA) are generally more reactive than sulfonic acids (like PFOS) due to the electron-withdrawing nature of the carboxyl group, which facilitates C-F bond cleavage at the alpha-position. nih.govacs.org | Lower activation energy for C-F bond dissociation in PFOA compared to PFOS. nih.govacs.org |

| Chain Length | The initial rate of reduction by hydrated electrons shows little dependence on chain length for linear PFAS. digitellinc.com However, overall degradation efficiency can be affected. | Rate constants for the initial reduction of linear perfluoroalkyl acids and sulfonates are on the order of 10⁹ M⁻¹s⁻¹ and are independent of chain length. digitellinc.com |

| Ether Linkage | The C-O ether bond is relatively stable and resistant to cleavage in reductive processes, though it can be a site for thermal decomposition. acs.orgnih.gov | Cleavage of C-O bonds in HFPO-DA is rarely observed without potent radicals or other harsh conditions. acs.orgnih.gov |

| Branching | Branching can decrease the efficiency of defluorination reactions by altering the molecule's electronic properties and steric hindrance. nih.gov | Research indicates that branching can decrease defluorination reactions. nih.gov |

Thermal Decomposition and Incineration Mechanisms (relevant to HFPO-DA)

Thermal treatment, including incineration, is a common method for the disposal of PFAS-contaminated materials. nih.govnih.gov Understanding the thermal decomposition mechanisms of HFPO-DA provides insight into the likely thermal behavior of its ester analogue, Ethyl perfluoro(2-methyl-3-oxahexanoate).

Analysis of Thermolysis Products and Degradation Pathways

Studies on the thermal decomposition of HFPO-DA have revealed that it is more prone to degradation than its perfluoroalkyl carboxylic acid (PFCA) counterparts. acs.org For instance, at 200°C, HFPO-DA has a half-life of 4.3 minutes, significantly shorter than that of perfluorobutanoic acid (PFBA) at 13 minutes. acs.org The decomposition of HFPO-DA has been observed at temperatures as low as 150°C. acs.orgnih.gov

The primary thermal degradation pathway for HFPO-DA involves the preferential cleavage of the C-O ether bond located near the carboxyl group. acs.orgnih.govnih.gov This leads to the formation of trifluoroacetic acid (TFA). acs.orgnih.govnih.gov A secondary, minor pathway involves the cleavage of the molecule to form perfluorobutanoic acid (PFBA). acs.orgnih.govnih.gov

Further research has identified several products of incomplete combustion (PICs) during the thermal treatment of HFPO-DA, including:

1H-perfluoroalkanes

Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether)

Trifluoroacetic acid (TFA)

Perfluoropropionic acid (PFPrA) nih.gov

Computational models suggest that the thermal decomposition of HFPO-DA can proceed through intermediates like perfluoropropylvinyl ether (PPVE), with this pathway having lower energy barriers. nih.gov Another proposed initial step in the thermal decomposition of GenX at higher temperatures (around 700 K) is the simultaneous elimination of hydrogen fluoride (HF) and carbon dioxide (CO₂). nih.govresearchgate.net This is followed by the fission of the ether linkage in the resulting molecule, which produces a variety of smaller perfluorinated fragments, most notably difluorocarbene (CF₂). nih.govresearchgate.net

The following table summarizes key findings on the thermal decomposition of HFPO-DA:

| Temperature Range | Key Observations and Products | Reference |

| 150°C - 400°C | Decomposition observed. Half-life decreases with increasing temperature. Major products include trifluoroacetic acid (TFA) via C-O bond cleavage. Minor products include perfluorobutanoic acid (PFBA). acs.orgnih.gov | acs.orgnih.gov |

| ~750°C - 920°C | Products of incomplete combustion (PICs) are formed, including 1H-perfluoroalkanes, Fluoroether E-1, TFA, and perfluoropropionic acid (PFPrA). The concentration of PICs increases at lower temperatures. nih.gov | nih.gov |

| ~700 K (427°C) | A kinetically favored pathway is the simultaneous elimination of HF and CO₂, followed by ether linkage fission to produce smaller perfluorinated fragments like CF₂. nih.govresearchgate.net | nih.govresearchgate.net |

Mechanisms of Ether Linkage Fission and Decarboxylation

The degradation of Ethyl perfluoro(2-methyl-3-oxahexanoate) and its analogues, particularly perfluoroalkyl ether carboxylic acids (PFECAs), involves two primary cleavage mechanisms: decarboxylation and ether linkage fission. The stability of these compounds is significantly influenced by their molecular structure.

Decarboxylation, the removal of the carboxyl group (-COOH), is a critical degradation pathway, especially for PFECAs where the carboxyl group is attached to a tertiary carbon (>CF-COOH). acs.org This structural feature makes the compound susceptible to degradation, particularly in polar aprotic solvents where the process can occur stoichiometrically to form products with a >CFH group. acs.org In contrast, monoethers with a carboxyl group adjacent to a secondary carbon (-CF2-COOH) are notably more stable. acs.org

Thermal decomposition studies reveal that ether linkage fission is also a significant pathway. Computational and experimental results indicate that for compounds like hexafluoropropylene oxide dimer acid (HFPO-DA), the C–O ether bond closer to the electron-withdrawing carboxyl group is weaker and more susceptible to cleavage than the C-O bond further away. nih.govacs.org This preferential cleavage leads to the formation of smaller fluorinated compounds. acs.org For some short-chain perfluoroalkyl carboxylic acids (PFCAs), random scission of C-C bonds within the perfluorinated chain can be a more likely degradation mechanism than decarboxylation, as these C-C bonds can be weaker than the α-C–COOH bond. nih.govacs.org

Under reductive degradation conditions, such as with hydrated electrons, PFECAs can degrade through three main pathways:

Cleavage of the ether C–O bond.

Cleavage of C–C bonds, which includes decarboxylation.

Direct cleavage of C–F bonds. acs.org

The cleavage of the C-O or C-C bond generates perfluoroalcohols, which are unstable and can undergo further reactions to yield fluoride ions and corresponding carboxylic acids. acs.org In acidic conditions, ether cleavage is a general reaction that can proceed through SN1 or SN2 mechanisms, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgpressbooks.pub Ethers with tertiary carbons tend to cleave via an SN1 mechanism, while those with primary and secondary carbons react via an SN2 pathway at the less sterically hindered site. pressbooks.publibretexts.org

Atmospheric Degradation Pathways (e.g., Photolysis, Hydrolysis, Hydration)

The atmospheric fate of fluorinated ethers like Ethyl perfluoro(2-methyl-3-oxahexanoate) is determined by several potential degradation pathways, including photolysis, hydrolysis, and hydration.

Photolysis : The absorption of UV radiation can lead to the breakdown of these compounds. For perfluoro-2-methyl-3-pentanone, a structurally similar ketone, photolysis under natural sunlight is an important degradation route. nih.gov Its atmospheric lifetime with respect to photolysis is estimated to be between 4 and 14 days, depending on factors like latitude and season. researchgate.net This suggests that photolysis is a relevant atmospheric sink for such compounds.

Hydrolysis : While hydrolysis can occur, its rate is generally too slow to be a significant degradation pathway in the atmosphere. researchgate.net For instance, perfluoro-2-methyl-3-pentanone can undergo hydrolysis to produce perfluoropropionic acid (PFPrA) and HFC-227ea, but the reaction is not atmospherically important. researchgate.net Similarly, the hydrolysis of fluorinated esters to their corresponding carboxylic acids is a known synthetic route but typically requires specific laboratory conditions. fluorine1.ru

Hydration : The reaction with water to form a geminal diol (hydration) has been investigated computationally for analogous ketones. These studies concluded that hydration is not an important environmental fate for these types of fluorinated compounds. researchgate.net

Solvent-Induced Instability and Degradation Studies (e.g., in Dimethyl Sulfoxide)

Perfluoroalkyl ether carboxylic acids (PFECAs), particularly those with a carboxylic acid group on a tertiary carbon, exhibit significant instability in certain organic solvents. acs.org While stable in deionized water, methanol, and isopropyl alcohol, these compounds readily degrade in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and acetone (B3395972) without any external energy input. acs.orgresearchgate.net

The degradation in these solvents follows first-order kinetics. acs.org The rate of degradation is influenced by temperature and the amount of water present; higher temperatures and lower water-to-organic solvent ratios lead to faster degradation. acs.orgnih.gov It is proposed that protic solvents like water can stabilize the carboxylic acid group via hydrogen bonding, thus inhibiting degradation. nih.gov The degradation mechanism in aprotic solvents involves a solvent-mediated proton transfer that destabilizes the functional group, leading to decomposition, primarily through decarboxylation. acs.orgresearchgate.net For example, compounds like HFPO-DA are stoichiometrically converted to their decarboxylated, hydrogen-substituted analogues in these solvents. acs.org

In DMSO, the degradation half-life for a branched mono-ether PFECA like PMPA was observed to be 8.3 hours. nih.gov The degradation can be accelerated under basic conditions; studies have shown efficient mineralization of PFCAs in a mixture of water and DMSO with sodium hydroxide (B78521) (NaOH) at mild temperatures (80-120°C). yuntsg.com This process relies on decarboxylation to form reactive perfluoroalkyl ion intermediates that subsequently degrade to fluoride ions. yuntsg.com

The choice of solvent is therefore critical for the analysis and handling of these compounds, as inappropriate solvents can lead to unintended degradation. acs.org

Table 1: Degradation Rate Constants (k) and Half-Lives (t½) of Selected PFECAs in Various Solvents at 20.2°C

| Compound | Solvent | k (d⁻¹) | t½ |

|---|---|---|---|

| PMPA | Acetonitrile | 3.03 | 5.5 hours |

| PMPA | Acetone | 19.2 | 52 minutes |

| PMPA | DMSO | 2.00 | 8.3 hours |

| HFPO-DA | Acetonitrile | 4.96 | 3.3 hours |

| HFPO-DA | Acetone | ~38.4 (estimated) | ~26 minutes |

| HFPO-DA | DMSO | ~4.0 (estimated) | ~4.2 hours |

Role of Electron-Donating and Electron-Withdrawing Functional Groups on Degradation Rates

The rate and mechanism of degradation of Ethyl perfluoro(2-methyl-3-oxahexanoate) and its analogues are significantly influenced by the electronic properties of their functional groups.

Electron-withdrawing groups , such as a trifluoromethyl (–CF₃) group, play a crucial role. When a –CF₃ group is attached to the α-carbon (the carbon adjacent to the carboxyl group), it lowers the bond dissociation energy (BDE) of the α-C–COOH bond. nih.govacs.orgresearchgate.net This weakening of the bond facilitates decarboxylation, thereby increasing the rate of thermal degradation. nih.govacs.org

Electron-donating groups , like the ether oxygen (–O–) within the fluorinated chain, have an opposing effect. The presence of an ether oxygen tends to increase the BDE of the α-C–COOH bond, making decarboxylation more difficult. nih.govacs.org However, the ether oxygen also increases the BDE of the C–F bonds on adjacent carbon atoms. acs.orgnih.govresearchgate.net This strengthening of the C-F bonds makes the molecule more resistant to reductive defluorination compared to traditional PFCAs without an ether linkage. acs.orgnih.govresearchgate.net Instead, degradation is more likely to proceed via cleavage of the C-O ether bonds, which generates unstable perfluoroalcohols that can further decompose. acs.orgnih.gov

An electron-withdrawing group on the α-carbon (like –CF₃) promotes decarboxylation. nih.govacs.org

An electron-donating ether oxygen in the backbone can hinder decarboxylation but strengthens adjacent C-F bonds, shifting the degradation pathway towards ether cleavage. nih.govacs.orgacs.orgnih.gov

Table 2: Influence of Functional Groups on Bond Dissociation Energies (BDE) in PFECA Analogues

| Compound Feature | Effect on Bond | Resulting Impact on Degradation | Reference |

|---|---|---|---|

| Electron-withdrawing -CF₃ group on α-carbon | Decreases α-C–COOH BDE | Aids decarboxylation | nih.govacs.orgresearchgate.net |

| Electron-donating ether oxygen in chain | Increases α-C–COOH BDE | Hinders decarboxylation | nih.govacs.org |

| Electron-donating ether oxygen in chain | Increases adjacent C–F BDE | Reduces reductive defluorination, promotes ether cleavage | acs.orgnih.govresearchgate.net |

| Electron-withdrawing carboxyl group | Weakens the closer C-O ether bond | Promotes cleavage of the ether bond nearer the carboxyl group | nih.govacs.org |

Mechanistic Ecotoxicology and Mammalian Toxicology of Perfluorinated Ether Carboxylates Including Hfpo Da/genx

Cellular and Molecular Mechanisms of Toxicological Action

Modulation of Lipogenic and Drug Metabolizing Gene Expression Signatures in Hepatocytes

Exposure to HFPO-DA, commonly known as GenX, has been shown to significantly alter gene expression related to lipid metabolism in liver cells (hepatocytes). In vivo and in vitro studies have demonstrated that HFPO-DA exposure can lead to liver damage and disrupt lipid metabolism, even at environmental concentrations. nih.gov

A key mechanism implicated in these changes is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. nih.govdntb.gov.ua In studies with male mice exposed to GenX in drinking water, the hepatotoxicity was associated with pathways for fatty acid transport, synthesis, and oxidation, with PPARα being a significant contributor. nih.gov The use of PPARα inhibitors was found to significantly reduce the expression of multiple genes involved in these pathways, confirming the role of PPARα signaling in GenX's toxic effects. nih.gov

Further research in Sprague-Dawley rats showed that gestational exposure to HFPO-DA resulted in the up-regulation of genes associated with PPAR signaling pathways in both maternal and fetal livers. nih.gov This affected genes crucial for several metabolic processes, including:

Mitochondrial and peroxisomal fatty acid β-oxidation

Gluconeogenesis

Glycerol metabolism

Triglyceride biosynthesis and clearance nih.gov

Studies using primary human hepatocytes revealed that GenX can interfere with metabolic pathways at lower doses, while higher doses can induce fibroinflammatory changes. wikipedia.org At these higher concentrations, signaling pathways such as VEGF, STAT3, and SMAD4 were also induced.

The table below summarizes key genes affected by HFPO-DA/GenX exposure in hepatocytes and their metabolic functions.

| Gene Category | Affected Genes | Metabolic Function | Reference |

| Fatty Acid Transport & Metabolism | CD36, CPT1β, SLC27A1, ACOX1 | Transport and oxidation of fatty acids | nih.gov |

| Lipid & Glucose Metabolism | CYP4A14, Sult2a1, Igfbp1 | Regulation of glucose and lipid levels | wikipedia.org |

| Early Cancer Indicators | GPC-3, DCP, AFP, VEGF, Ki67, MMP-2, MMP-9 | Indicators of cell proliferation and potential carcinogenicity | nih.gov |

Interactions with Retinol (B82714) Metabolism and Fatty Acid Degradation Pathways

HFPO-DA directly impacts fatty acid degradation by altering the expression of genes essential for both mitochondrial and peroxisomal fatty acid β-oxidation. nih.gov The activation of the PPARα signaling pathway is a central mechanism driving these changes. nih.govdntb.gov.ua This disruption affects how the body breaks down fats for energy and can lead to an abnormal accumulation of lipids in the liver. nih.govnih.gov

While direct research on the interaction between HFPO-DA and retinol (Vitamin A) metabolism is not extensively documented in the provided results, the retinoid signaling pathway is known to be crucial for embryonic development. nih.govmdpi.com Chemicals that inhibit the synthesis of retinoic acid, a metabolite of retinol, can lead to developmental toxicity. mdpi.com Given that some PFAS have been shown to affect developmental processes regulated by such pathways, this remains an area for further investigation. For example, studies on other toxicants have shown that retinol can offer protection against genotoxicity by altering metabolic pathways and scavenging mutagenic radicals. nih.gov

The degradation of HFPO-DA itself involves a pathway of successive intermediates, ultimately breaking down into carbon dioxide and fluoride (B91410) ions. researchgate.net

Cytotoxicity and Protein Binding Interactions

The ability of a substance to bind to proteins in the blood, such as serum albumin, can influence its toxicity. nih.gov Research shows that HFPO-DA (GenX) has a lower binding affinity for bovine serum albumin compared to legacy long-chain PFAS like PFOA. nih.gov This weaker interaction is attributed to HFPO-DA's shorter, branched chemical structure. nih.gov

A significant consequence of this reduced protein binding is that it may offer less protection against cytotoxicity. nih.gov For PFOA, its strong binding to albumin helps to mitigate its toxic effects on cells. In contrast, the weaker binding of GenX means its cytotoxicity is less affected by the presence of albumin. nih.gov

Studies on human-derived liver cells (HepG2) have shown that GenX can reduce cell viability and induce apoptosis (programmed cell death). nih.gov This cytotoxic effect is linked to an increase in intracellular reactive oxygen species (ROS), indicating that GenX causes oxidative stress in a dose-dependent manner. nih.gov The apoptotic process was found to involve the intrinsic pathway, with increased expression of key apoptosis-related genes like Bax, caspase-3, and caspase-9. nih.gov In silico screening has also identified several potential molecular receptor targets for GenX in human neuronal cells, suggesting mechanisms for its observed neurotoxicity. societyforscience.org

It is important to note that the stability of HFPO-DA can be compromised in certain solvents commonly used in toxicological studies, such as DMSO, which can degrade the compound and potentially affect the interpretation of cytotoxicity results. researchgate.netnih.gov

| Aspect | Finding for HFPO-DA (GenX) | Comparison with PFOA | Reference |

| Albumin Binding Affinity | Lower | Higher | nih.gov |

| Cytotoxicity Mitigation by Albumin | Less susceptible to mitigation | More susceptible to mitigation | nih.gov |

| Mechanism of Cytotoxicity | Induces apoptosis via ROS-mediated oxidative stress in HepG2 cells. | - | nih.gov |

| Apoptotic Pathway | Activates the intrinsic pathway (Bax, caspases-3/9). | GenX may be more likely to induce apoptosis. | nih.gov |

Immunotoxicological Activities and Biomarkers in Primary Human Cells

Emerging evidence indicates that HFPO-DA and its ammonium (B1175870) salt possess immunotoxic properties. Studies using panels of primary human cells have been employed to screen for these effects and identify relevant biomarkers.

In one comprehensive study, 147 different PFAS, including the ammonium salt of HFPO-DA (GenX), were screened across 12 human primary cell systems to measure 148 biomarkers. This phenotypic screening aimed to identify potential effects on various biological pathways, with a focus on immunosuppression. The study found that approximately 21% of the tested PFAS were bioactive in these human cell models. While the immunosuppressive profile of PFOS did not align with reference drugs, the profile for PFOA showed some similarities to the corticosteroid dexamethasone. This type of high-throughput screening helps develop "toxicity signatures," which are patterns of biomarker activity associated with specific in vivo toxic effects, to better categorize and assess the risks of data-poor PFAS.

In animal models, pulmonary exposure to the ammonium salt of HFPO-DA was shown to suppress the innate immune response in mice. nih.govnih.gov Specifically, it reduced the levels of key inflammatory signaling molecules (cytokines and chemokines like CXCL-1, CXCL-2, and IL-1β) that are crucial for recruiting immune cells to fight off foreign particles. nih.gov This suppression of the immune response was accompanied by an increase in the proliferation of lung macrophages and epithelial cells, a process linked to the activation of the STAT3 protein, a transcription factor involved in cell growth. nih.gov

Investigations into strain- and sex-specific immune effects in mice revealed that GenX exposure could elicit distinct plasma cytokine responses, suggesting that genetic background and sex are important factors in toxicological evaluations. escholarship.org

Inhibition of ATP Binding Cassette Transporter Activity (for ammonium salt analogue)

The ammonium salt of perfluoro(2-methyl-3-oxahexanoate) has been identified as an inhibitor of the ATP binding cassette (ABC) transporter. biosynth.com ABC transporters are a family of proteins found in cell membranes that use the energy from ATP hydrolysis to move a wide variety of substances across cellular barriers. They are critical for many processes, including nutrient uptake, waste removal, and protecting cells from toxic substances.

By inhibiting the activity of these transporters, this compound can interfere with the normal transport of molecules across cell membranes. biosynth.com This mechanism has been explored for its potential in cancer therapy, as inhibiting ABC transporters can increase the sensitivity of cancer cells to chemotherapy drugs by preventing the cells from pumping the drugs out. biosynth.com This property is also utilized in animal models to investigate the broader effects of the compound on protein transport and to assess its toxicity. biosynth.com

Organ-Specific Toxicological Effects

Toxicological studies on HFPO-DA (GenX) have identified several key organs that are targeted following exposure. The liver is consistently reported as the primary and most sensitive target organ. wikipedia.orgnih.govepa.gov

Hepatotoxicity (Liver Toxicity):

Findings: Animal studies in rats and mice consistently show that oral exposure to GenX causes a range of liver effects, including increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), single-cell necrosis (death of individual cells), and the formation of liver tumors. wikipedia.orgnih.govepa.gov These effects are observed across various exposure durations and doses. epa.gov In mice, exposure to GenX in drinking water led to a dose-dependent increase in serum levels of liver enzymes (ALT and AST), cholesterol, and triglycerides, as well as structural damage to hepatocytes and collagen deposition (fibrosis). nih.gov

Mechanism: The activation of PPARα is considered a key mechanism for these liver effects, though other pathways may also be involved. nih.govdntb.gov.ua

Renal Toxicity (Kidney Toxicity):

Findings: The kidneys are also sensitive to GenX. wikipedia.org Studies have reported increased relative kidney weight in animals following exposure. epa.gov Chronic exposure can lead to renal toxicity. wikipedia.org

Hematological and Immune System Toxicity:

Findings: GenX can induce effects on the blood and immune system. epa.gov This includes anemia, characterized by decreases in hemoglobin, hematocrit, and red blood cell counts in rodents. wikipedia.org It has also been shown to suppress the immune system's antibody response. epa.gov In the lungs, pulmonary exposure in mice suppressed the innate immune response. nih.govnih.gov

Reproductive and Developmental Toxicity:

Findings: GenX is considered a developmental toxicant in rats, with effects consistent with other PFAS. nih.gov Observed effects include increased rates of early deliveries, delays in genital development, reduced pup birth weight, and increased neonatal mortality at higher doses. nih.govepa.gov

Other Organ Systems:

Cardiovascular and Visual Systems: In zebrafish embryos, HFPO-DA exposure resulted in increased heart rates and significant changes in the expression of genes that regulate the cardiovascular and visual systems. dntb.gov.ua

Intestinal Toxicity: Studies in zebrafish have shown that HFPO-DA can induce oxidative damage, inflammation, and apoptosis in the intestine. wikipedia.org

Neurotoxicity: Research has begun to identify potential neurotoxic effects, particularly during key developmental periods. wikipedia.orgsocietyforscience.org

The table below summarizes the organ-specific effects observed in toxicological studies of HFPO-DA/GenX.

| Organ System | Observed Toxicological Effects | Species/Model | Reference |

| Liver | Increased liver weight, hepatocellular hypertrophy, necrosis, fibrosis, tumors, altered lipid metabolism. | Mouse, Rat | wikipedia.orgnih.govepa.gov |

| Kidney | Increased kidney weight, renal toxicity. | Mouse, Rat | wikipedia.orgepa.gov |

| Blood/Immune System | Anemia (decreased hemoglobin, hematocrit, RBCs), suppressed antibody response, suppressed innate immune response in lungs. | Mouse, Rat | wikipedia.orgnih.govepa.gov |

| Reproductive/Developmental | Neonatal mortality, low birth weight, increased pup liver weight, delays in development. | Rat | nih.govepa.gov |

| Cardiovascular System | Increased heart rate, altered gene expression. | Zebrafish | dntb.gov.ua |

| Nervous System | Neurotoxicity, potential molecular targets identified in neuronal cells. | Human cell line | wikipedia.orgsocietyforscience.org |

| Intestine | Oxidative damage, inflammation, apoptosis. | Zebrafish | wikipedia.org |

Hepatic System Effects (e.g., Steatosis, Gene Activation)

The liver is a primary target organ for GenX toxicity. cohenmilstein.comepa.govepa.gov Animal studies have demonstrated that exposure to GenX can lead to a range of hepatic effects, including increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), single-cell necrosis, and the accumulation of lipids (steatosis). epa.govresearchgate.netosti.gov

Transcriptomic analyses have revealed that GenX exposure significantly alters gene expression in the liver. osti.govnih.gov A key mechanism underlying these changes is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.govnih.gov PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. nih.gov Activation of PPARα by GenX leads to the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. nih.govnih.gov This is a common mode of action for many per- and polyfluoroalkyl substances (PFAS). researchgate.netnih.gov

Studies in mice have shown that GenX exposure leads to the enrichment of gene sets related to peroxisome signaling and fatty acid metabolism. nih.gov These molecular changes are phenotypically anchored to histopathological findings such as liver hypertrophy and increased mitotic activity. nih.gov While some studies have reported single-cell necrosis, re-evaluation of these findings has suggested that the observed cell death is more consistent with apoptosis (programmed cell death) rather than overt necrosis, a distinction that is important for risk assessment. nih.govtoxstrategies.com

Table 1: Summary of Hepatic Effects of GenX in Animal Studies

| Effect | Species | Key Findings |

|---|---|---|

| Increased Liver Weight | Rat, Mouse | Dose-dependent increases in relative liver weight. epa.govresearchgate.net |

| Hepatocellular Hypertrophy | Rat, Mouse | Enlargement of liver cells, consistent with PPARα activation. epa.govresearchgate.net |

| Hepatic Steatosis (Fatty Liver) | Mouse | Accumulation of lipids in liver cells. researchgate.net |

| Gene Expression Changes | Mouse | Activation of PPARα and upregulation of genes involved in fatty acid metabolism. osti.govnih.gov |

Hematological System Effects

Exposure to GenX chemicals has been associated with effects on the hematological system in animal studies. epa.gov Observed effects include decreases in red blood cell count, hemoglobin, and hematocrit. epa.gov These findings suggest a potential for GenX to impact red blood cell production or survival. The precise mechanisms underlying these hematological effects are not as well-characterized as the hepatic effects and require further investigation.

Renal System Effects

The kidneys are another organ system affected by GenX exposure. cohenmilstein.comepa.gov Toxicological studies in animals have reported increased relative kidney weight following exposure to GenX chemicals. epa.govepa.gov This suggests a potential for renal hypertrophy or other cellular changes in response to the compound. However, the mechanistic pathways leading to these renal effects are not as extensively studied as the hepatic effects.

Reproductive and Developmental Toxicity Pathways

GenX has demonstrated the potential for reproductive and developmental toxicity in animal models. cohenmilstein.comnih.govnih.gov Studies have shown that gestational exposure to HFPO-DA can lead to adverse outcomes in offspring, including reduced fetal and pup body weight, and increased neonatal mortality at high doses. nih.govnih.gov

Mechanistically, some research suggests that GenX can disrupt the endocrine system, which is critical for normal development. nih.gov For instance, studies in mice have indicated that embryonic exposure to GenX can disrupt the formation of the blood-testis barrier, leading to impaired reproductive development in male offspring. nih.gov This was associated with Sertoli cell senescence and altered glutamine metabolism. nih.gov Furthermore, developmental exposure has been linked to altered expression of genes related to glucose metabolism in the liver of offspring. nih.gov Delays in genital development have also been reported. epa.gov

Immune System Suppression

The immune system is a sensitive target for some PFAS, and evidence suggests that GenX also possesses immunotoxic potential. cohenmilstein.comepa.govnih.gov Animal studies have reported suppression of the antibody response following exposure to GenX. epa.govepa.gov More recent research has explored the impact of GenX on both the innate and adaptive immune systems.

Studies have shown that GenX exposure can lead to an increase in pro-inflammatory cytokines. escholarship.org Single-cell RNA sequencing of blood leukocytes from mice exposed to HFPO-DA revealed significant transcriptomic changes in various immune cell types, including T cells, B cells, and macrophages. escholarship.org Enriched pathways included those related to cellular response to stress and the positive regulation of the immune system process, suggesting a complex immunomodulatory effect. escholarship.org

Mode of Action Elucidation in Toxicological Responses

The relevance of the PPARα-mediated mode of action for liver tumors in rodents to human health is a critical point of discussion in risk assessment. nih.govnih.gov It is generally considered that humans are less responsive to PPARα activators than rodents, which raises questions about the direct translatability of the rodent liver tumor findings to humans. epa.gov

For other toxicological endpoints, such as reproductive and immune effects, the modes of action are less clearly defined and are areas of active research. For instance, the disruption of the blood-testis barrier in developmental toxicity appears to involve pathways related to cellular senescence and metabolic disruption in specific testicular cells. nih.gov The immunomodulatory effects likely involve complex signaling pathways within various immune cell populations. escholarship.org A significant data gap exists in fully elucidating the molecular initiating events and key events for these non-hepatic toxicities.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl perfluoro(2-methyl-3-oxahexanoate) |

| Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) |

| GenX |

| Perfluorooctanoic acid (PFOA) |

Comparative Toxicology with Legacy and Alternative PFAS (e.g., PFOA, PFOS, GenX)

The emergence of Ethyl perfluoro(2-methyl-3-oxahexanoate) and its corresponding carboxylic acid, hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX, has prompted extensive research into their toxicological profiles relative to legacy per- and polyfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). While direct toxicological data for Ethyl perfluoro(2-methyl-3-oxahexanoate) is scarce, studies on its potential hydrolysis to HFPO-DA allow for a comparative assessment based on the toxicity of GenX. This comparison is crucial for understanding the potential environmental and health risks associated with the transition from long-chain to shorter-chain, ether-containing PFAS.

Mechanistic Ecotoxicology

The ecotoxicological effects of these compounds vary, with legacy PFAS generally exhibiting greater toxicity at lower concentrations.

Aquatic Organisms:

Studies on standard aquatic model organisms reveal differences in the toxicity of GenX compared to PFOA and PFOS. In general, PFOS demonstrates the highest toxicity among the three. For instance, in the water flea (Daphnia magna), PFOS affects reproductive and growth endpoints at lower concentrations than PFOA. preprints.org Short-chain alternatives like GenX and perfluorobutanoic acid (PFBA) tend to be less acutely toxic than their long-chain counterparts. preprints.orgpreprints.org

A study on zebrafish (Danio rerio) embryos found that the 24-hour median lethal concentration (LC50) for GenX was 170 µM, whereas for PFOA it was 82 µM, indicating lower acute toxicity for GenX. nih.gov However, when accounting for differences in bioconcentration, the predicted internal effect concentrations were similar, suggesting comparable toxic potencies once inside the organism. nih.gov Research on sea urchin embryos has suggested that GenX may be more teratogenic than PFOA, affecting development at earlier stages and provoking more severe phenotypic outcomes. biorxiv.org

The following table provides a comparative overview of the ecotoxicological data for GenX, PFOA, and PFOS.

| Organism | Endpoint | GenX | PFOA | PFOS | Source |

| Zebrafish (Danio rerio) | 24-hour LC50 | 170 µM | 82 µM | - | nih.gov |

| Zebrafish (Danio rerio) | Developmental Toxicity | Negative for toxicity | Negative for toxicity | Failed swim bladder inflation, tail ventroflexion, hyperactivity | nih.gov |

| Daphnia magna | Chronic/Reproductive Toxicity | Lower toxicity | Higher toxicity than GenX | Higher toxicity than PFOA | preprints.org |

| Raphidocelis subcapitata (Algae) | Growth Inhibition | Lower toxicity | Higher toxicity than GenX | Higher toxicity than PFOA | preprints.org |

| Sea Urchin (Lytechinus variegatus) | Teratogenicity | More teratogenic | Less teratogenic than GenX | - | biorxiv.org |

Mammalian Toxicology

In mammalian systems, the liver is a primary target for both legacy and alternative PFAS. nih.govepa.govepa.gov While GenX is generally considered less potent than PFOA, it elicits similar adverse health effects, including impacts on the liver, kidneys, immune system, and prenatal development. epa.govewg.org

Hepatotoxicity:

Gestational exposure to both GenX and PFOA in mice has been shown to induce maternal liver damage and histopathological changes in the livers of offspring. natlawreview.comnih.gov Studies in female mice demonstrated that while GenX is hepatotoxic, its analogs can induce even more severe liver toxicity. nih.gov The mechanisms often involve the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.govpfascentral.org However, hepatomegaly has been observed even in the absence of PPARα, suggesting other pathways are also involved. nih.gov In vitro studies using human liver cells (HepG2) have shown that GenX can be cytotoxic and induce apoptosis, with some findings suggesting it may be more likely to induce apoptosis than PFOA. nih.govnih.gov

Developmental Toxicity:

Developmental toxicity studies in rats have shown that GenX can produce effects similar to PFOA but is less potent. epa.gov Neonatal mortality and reduced pup weight have been reported for GenX, similar to PFOS. epa.gov A comparison of oral median effective doses (ED50) for neonatal mortality indicated that GenX is approximately 40 times less potent than PFOS. epa.gov In a 3D human induced pluripotent stem cell differentiation model, both PFOS and PFOA had a strong inhibitory effect on cardiomyocyte differentiation, while GenX showed no significant response at the tested concentrations. researchgate.net

Immunotoxicity:

Both legacy and alternative PFAS have been shown to affect the immune system. Oral exposure to GenX in mice has been shown to suppress the T-cell-dependent antibody response, a key indicator of immunotoxicity, although at higher doses compared to PFOA. nih.govcswab.org

The table below summarizes key mammalian toxicity values for GenX and PFOA.

| Endpoint | Species | GenX | PFOA | Source |

| Hepatotoxicity | ||||

| Subchronic NOAEL (90-day) | Mouse | 0.5 mg/kg/day | - | nih.gov |

| Maternal Toxicity NOAEL (Developmental Study) | Mouse | 0.5 mg/kg/day | - | nih.gov |

| Developmental Toxicity | ||||

| Developmental NOAEL | Rat | 10 mg/kg/day | 0.01 - 30 mg/kg/day | epa.govnih.gov |

| Oral ED50 (Neonatal Mortality) | Rat | ~12 mg/kg | - | epa.gov |

| Immunotoxicity | ||||

| T-cell Dependent Antibody Response LOAEL (28-day) | Mouse | 100 mg/kg/day | 3.75 mg/kg/day | cswab.org |

| T-cell Dependent Antibody Response NOAEL (28-day) | Mouse | 10 mg/kg/day | 1.88 mg/kg/day | cswab.org |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; ED50: Median Effective Dose

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl Perfluoro 2 Methyl 3 Oxahexanoate and Its Metabolites

Chromatographic Techniques for Targeted and Non-Targeted Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for per- and polyfluoroalkyl substances (PFAS), including Ethyl perfluoro(2-methyl-3-oxahexanoate). These techniques allow for the separation, identification, and quantification of individual compounds within complex mixtures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the targeted and quantitative analysis of non-volatile and ionic PFAS, such as the primary degradation product of Ethyl perfluoro(2-methyl-3-oxahexanoate), which is Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA). acs.orgnih.govresearchgate.netnih.govdiva-portal.org The method offers high selectivity and sensitivity, which is essential for detecting trace levels in environmental and biological samples. diva-portal.orgthermofisher.com

In a typical LC-MS/MS workflow, the sample is first extracted and concentrated, often using solid-phase extraction (SPE). nih.gov The extract is then injected into the liquid chromatograph, where the compounds are separated based on their affinity for the stationary phase of the column. thermofisher.comnih.gov Following separation, the analytes are ionized, commonly using electrospray ionization (ESI) in negative mode, and introduced into the mass spectrometer. diva-portal.orgthermofisher.com The tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. diva-portal.org This process significantly reduces matrix interference and enhances the certainty of identification and the accuracy of quantification. diva-portal.org

Research has demonstrated the development and validation of robust LC-MS/MS methods for emerging perfluoroether compounds like HFPO-DA in various water matrices. nih.gov These methods are crucial for monitoring the environmental fate of its precursor, Ethyl perfluoro(2-methyl-3-oxahexanoate).

Table 1: Example LC-MS/MS Parameters for Analysis of Related Perfluorochemicals

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Waters Acquity UPLC | nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer | diva-portal.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) | diva-portal.orgthermofisher.com |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | diva-portal.org |

| LC Column | Hypersil GOLD 3 µm, 50 x 2.1 mm | thermofisher.com |

| Mobile Phase | A: 2mM NH4Ac in 95:5 water/methanol; B: 2mM NH4Ac in methanol | thermofisher.com |

| Limit of Quantitation | As low as 0.08 ng/mL for some PFCs | thermofisher.com |

This table presents typical parameters used for the analysis of perfluorochemicals (PFCs) and serves as an example of the conditions applicable to the metabolites of Ethyl perfluoro(2-methyl-3-oxahexanoate).

While LC-MS is ideal for ionic PFAS, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a powerful tool for the analysis of volatile and semi-volatile compounds. unife.itmssm.edu Ethyl perfluoro(2-methyl-3-oxahexanoate), being an ester, is expected to be more volatile than its corresponding carboxylic acid (HFPO-DA) and thus amenable to GC-MS analysis. unife.it The use of GC-MS is critical for a more complete assessment of the PFAS landscape, as it covers a complementary chemical space to LC-MS. mssm.edunontargetedanalysis.org

Non-targeted analysis (NTA) using GC-HRMS is employed to identify unknown or novel PFAS in environmental samples. mssm.edunih.gov This approach utilizes the high mass accuracy of HRMS instruments (e.g., Time-of-Flight, TOF, or Orbitrap) to determine the elemental composition of unknown compounds. unife.itnih.gov By analyzing fragmentation patterns and using custom-built databases, analysts can tentatively identify compounds for which no reference standards exist. nih.gov This is particularly useful for identifying transformation products or previously unknown fluorinated compounds in waste streams or environmental samples. mssm.edu A study on 141 diverse PFAS chemicals demonstrated that GC-HRMS with various ionization modes (Electron Ionization, Positive Chemical Ionization, and Negative Chemical Ionization) could detect 73 of these compounds, highlighting the utility of this technique for expanding the scope of PFAS analysis. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent significant advancements in liquid chromatography. nih.govunife.it These systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures. The result is a dramatic increase in resolution, speed, and sensitivity compared to conventional HPLC systems. nih.gov

For the analysis of Ethyl perfluoro(2-methyl-3-oxahexanoate) and its metabolites, the application of UHPLC or UPLC coupled to MS/MS translates to shorter run times and improved separation of isomeric compounds. nih.gov One study specifically details an LC-MS/MS method using a Waters Acquity UPLC system for the quantification of emerging perfluoroether compounds, including HFPO-DA, demonstrating the suitability of this high-efficiency technique for complex environmental monitoring. nih.gov

Total Fluorine (TF) and Extractable Organic Fluorine (EOF) Measurements (e.g., Combustion Ion Chromatography)

To address the challenge that targeted methods can only quantify a small fraction of the thousands of existing PFAS, sum parameter methods are used to measure the total amount of fluorine. nih.govbizngo.org Combustion Ion Chromatography (CIC) is a robust technique used to determine total fluorine (TF), total organic fluorine (TOF), and extractable organic fluorine (EOF). acs.orgmetrohm.comchemrxiv.orgchemours.com

In this method, a sample is combusted at high temperatures (900-1100 °C), converting all organofluorine compounds into gaseous hydrogen fluoride (B91410) (HF). acs.orgchemrxiv.orgchemours.com This gas is then trapped in an aqueous solution, and the resulting fluoride ions are quantified using ion chromatography. metrohm.comchemours.com

Total Fluorine (TF) measures all fluorine in a sample, both organic and inorganic. qa-group.com

Extractable Organic Fluorine (EOF) involves first extracting the organic compounds from the sample matrix using a technique like solid-phase extraction (SPE). The extract is then combusted, and the resulting fluoride is measured. nih.govchemours.comnih.gov This provides a measure of the total concentration of all extractable organofluorine compounds, including Ethyl perfluoro(2-methyl-3-oxahexanoate) and its organic metabolites, without needing to identify each one individually. nih.gov

Table 2: Comparison of Total Fluorine Measurement Techniques

| Technique | What it Measures | Principle | Reference |

|---|---|---|---|

| Combustion Ion Chromatography (CIC) | Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), Extractable Organic Fluorine (EOF) | Sample combustion followed by ion chromatography to measure fluoride. | acs.orgnih.govmetrohm.com |

| Particle-Induced Gamma-Ray Emission (PIGE) | Total Fluorine (TF) | Surface analysis using a proton beam to excite fluorine nuclei, which emit measurable gamma rays. | bizngo.orgchemours.com |

| Instrumental Neutron Activation Analysis (INAA) | Total Fluorine (TF) | Nuclear technique to measure total fluorine but can suffer from interferences. | chemours.com |

Total Oxidizable Precursor (TOP) Assay for Precursor Identification

Many PFAS in the environment are "precursors," which can transform or degrade into more stable and well-studied terminal compounds like perfluoroalkyl carboxylic acids (PFCAs). nih.govacs.org The Total Oxidizable Precursor (TOP) assay is an analytical tool designed to quantify these precursors. nih.goveurofins.de The method involves treating a sample with a strong oxidizing agent (hydroxyl radicals) to convert the oxidizable precursors into specific, stable PFCAs, which are then measured using standard LC-MS/MS methods. nih.goveurofins.de

By comparing the concentrations of these PFCAs before and after oxidation, a quantitative estimate of the precursor concentration can be obtained. eurofins.de Ethyl perfluoro(2-methyl-3-oxahexanoate) would be considered a precursor compound in this assay, as it is expected to oxidize to a stable perfluorinated acid. The TOP assay is a powerful tool for understanding the full scope of PFAS contamination at a site and assessing the potential for currently unmeasured precursors to contribute to the future burden of terminal PFCAs. acs.orgpfascentral.org Recent improvements to the assay have enhanced its ability to differentiate between PFAS sources and reduce uncertainties from incomplete oxidation. acs.org

Emerging Sensor-Based Technologies (e.g., Molecularly Imprinted Polymer Electrodes for HFPO-DA)

While chromatographic methods are highly accurate, they are lab-based, costly, and time-consuming. nih.gov This has driven research into developing rapid, low-cost, and field-portable sensors for PFAS detection. nih.govacs.org One of the most promising emerging technologies is the use of electrochemical sensors based on Molecularly Imprinted Polymers (MIPs). acs.orgnih.gov

MIPs are synthetic receptors created by polymerizing functional monomers around a template molecule—in this case, a specific PFAS like HFPO-DA. acs.orgresearchgate.net After polymerization, the template is removed, leaving behind cavities that are specifically shaped and chemically tailored to re-bind the target analyte with high selectivity. nih.gov

When these MIPs are coated onto an electrode, the binding of the target PFAS causes a measurable change in an electrochemical signal (e.g., current or impedance). acs.orgacs.org

Research has demonstrated a MIP-modified microelectrode sensor for the ultrasensitive quantification of HFPO-DA (GenX) in river water. acs.org

Another study developed an organic electrochemical transistor with a MIP gate electrode that could detect perfluorooctanoic acid (PFOA) at parts-per-trillion levels in seawater. nih.govacs.org

While these sensor technologies are currently focused on key terminal PFAS like PFOA and the significant metabolite HFPO-DA, their development is crucial for future rapid monitoring of environmental contamination originating from parent compounds like Ethyl perfluoro(2-methyl-3-oxahexanoate). nih.govacs.org

Method Validation, Quality Control, and Reference Standard Development

The robust and reliable quantification of ethyl perfluoro(2-methyl-3-oxahexanoate) and its metabolites in various environmental and biological matrices necessitates stringent adherence to method validation protocols, ongoing quality control measures, and the use of well-characterized reference standards. These elements are fundamental to ensuring data accuracy, comparability, and legal defensibility, particularly in the context of emerging contaminants like per- and poly-fluoroalkyl substances (PFAS). The analytical landscape for these compounds is continuously evolving, with a clear trend towards methods that can provide high sensitivity and selectivity, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. For ethyl perfluoro(2-methyl-3-oxahexanoate), this involves a comprehensive evaluation of several performance characteristics to ensure the method is reliable and reproducible. These characteristics are typically assessed in accordance with internationally recognized guidelines.

Key method validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components, such as impurities, degradation products, or matrix constituents. This is often demonstrated by analyzing blank samples and samples fortified with potential interfering substances.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on samples spiked with a known amount of the analyte.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation or relative standard deviation of a series of measurements and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

The following table illustrates typical method validation parameters for the analysis of a PFAS compound like ethyl perfluoro(2-methyl-3-oxahexanoate) using LC-MS/MS.

| Parameter | Typical Acceptance Criteria | Illustrative Finding for Ethyl perfluoro(2-methyl-3-oxahexanoate) Analysis |

| Linearity (Coefficient of Determination, r²) | > 0.99 | A linear range of 0.1 to 100 ng/mL was established with an r² of 0.998. |

| Accuracy (Recovery) | 70-130% | Mean recovery of 95% in spiked water samples. |

| Precision (Relative Standard Deviation, RSD) | < 20% | Intra-day precision RSD of 5.2%; Inter-day precision RSD of 8.5%. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 ng/mL in reagent water. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.15 ng/mL in reagent water. |

| Specificity | No significant interference at the analyte retention time | No interfering peaks were observed in blank matrix samples. |

Quality control (QC) procedures are essential for the routine monitoring of analytical performance and to ensure that the data generated remains reliable over time. A comprehensive Quality Assurance Project Plan (QAPP) is a critical document that outlines the specific QC checks and their frequency. For the analysis of ethyl perfluoro(2-methyl-3-oxahexanoate), these would include:

Method Blanks: These are analyte-free matrices that are processed and analyzed in the same manner as the samples. They are used to assess for contamination during the analytical process.

Laboratory Control Samples (LCS): An LCS is a sample of a clean matrix spiked with a known concentration of the analyte. It is used to monitor the performance of the entire analytical method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: A known amount of a compound, structurally similar to the analyte but not expected to be in the sample, is added to all samples, standards, and blanks. This is used to correct for variations in instrument response and sample processing. Isotopically labeled versions of the target analyte are often used for this purpose.

The following table provides an example of a quality control checklist for the analysis of ethyl perfluoro(2-methyl-3-oxahexanoate).

| QC Sample | Frequency | Acceptance Criteria |

| Method Blank | One per analytical batch | Below the Limit of Detection (LOD) |

| Laboratory Control Sample (LCS) | One per analytical batch | 80-120% recovery |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One per 20 samples | 70-130% recovery; Relative Percent Difference (RPD) < 30% |

| Internal Standard | In all samples and standards | Area counts within 50-150% of the calibration standard |

The foundation of accurate quantification in any analytical method is the availability and use of high-purity reference standards. For ethyl perfluoro(2-methyl-3-oxahexanoate), certified reference materials (CRMs) serve as the benchmark for calibration and validation of analytical methods. esslabshop.com The development of a CRM is a rigorous process that involves:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree.

Characterization and Purity Assessment: A battery of analytical techniques is used to confirm the identity and determine the purity of the material. This can include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods.

Certification: The certified value and its uncertainty are established, often through inter-laboratory comparison studies involving multiple independent laboratories using different analytical methods.

Commercially available reference standards for ethyl perfluoro(2-methyl-3-oxahexanoate) provide laboratories with the necessary tools to perform accurate calibrations and quality control checks. sigmaaldrich.comesslabshop.com These standards are typically accompanied by a certificate of analysis that documents the certified concentration and provides information on the material's purity, stability, and recommended storage conditions.

Regulatory Science, Risk Assessment, and Policy Frameworks for Perfluorinated Ether Carboxylates

Evolution of Regulatory Definitions and Classifications of PFAS

The regulation of PFAS has been shifting from a substance-by-substance approach to a broader, class-based framework. nih.gov Initially, regulatory focus was on legacy long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). However, this approach proved inefficient for managing the thousands of chemicals in the PFAS family. acs.org

Scientific consensus is growing for managing PFAS as a single chemical class due to shared characteristics of extreme persistence in the environment, potential for accumulation, and known or potential hazards. nih.govku.dkresearchgate.net This comprehensive classification includes perfluoroalkyl acids, fluoropolymers, perfluoropolyethers, and perfluoroalkylether acids, the category that encompasses Ethyl perfluoro(2-methyl-3-oxahexanoate) and its more studied acid form, HFPO-DA. acs.orgku.dk This shift is intended to prevent "regrettable substitution," where a phased-out substance is replaced by a structurally similar one that is later found to pose comparable risks. chemtrust.org

A safety data sheet for Ethyl perfluoro(2-methyl-3-oxahexanoate) indicates that, as of a 2023 revision, it is not listed on the active inventory of the United States Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA). synquestlabs.com However, its acid equivalent, HFPO-DA, is subject to significant regulatory action under various frameworks.

Development of Health Advisories and Drinking Water Regulations (e.g., US EPA, EU Drinking Water Directive for HFPO-DA/GenX)

Regulatory bodies in the United States and Europe have established health-based guidelines and legally enforceable limits for HFPO-DA (GenX), which directly informs the regulatory perspective on related ether carboxylates.

United States Environmental Protection Agency (EPA): In June 2022, the EPA issued a final lifetime drinking water health advisory for GenX chemicals at a level of 10 parts per trillion (ppt). epa.govknowyourh2o.com Health advisories are non-enforceable guidelines based on the best available science. hklaw.com Subsequently, in April 2024, the EPA established a final National Primary Drinking Water Regulation (NPDWR), setting a legally enforceable Maximum Contaminant Level (MCL) for HFPO-DA at 10 ppt. epa.gov The regulation also established a Hazard Index MCL for mixtures containing two or more of PFHxS, PFNA, HFPO-DA, and PFBS to account for combined effects. epa.goveeb.org

European Union: The EU has also taken significant steps to regulate PFAS in drinking water and through its chemical regulations framework. The recast EU Drinking Water Directive (2020/2184/EU) sets two group-based parametric values: 0.1 µg/L for the "Sum of PFAS" (covering 20 specific substances) and 0.5 µg/L for "PFAS Total" (encompassing the totality of PFAS). eeb.org

In June 2019, GenX chemicals (HFPO-DA) were unanimously added to the EU's list of substances of very high concern (SVHC) under the REACH regulation, following a proposal by the Netherlands. chemtrust.orgenv-health.org This designation was based on the probable serious effects on human health and the environment, citing the substance's high persistence and mobility in water, which could lead to irreversible environmental contamination. env-health.org

| Jurisdiction/Agency | Regulation/Advisory | Value | Status |

|---|---|---|---|

| US EPA | Health Advisory | 10 ppt | Final (June 2022) epa.govknowyourh2o.com |

| US EPA | Maximum Contaminant Level (MCL) | 10 ppt | Legally Enforceable (April 2024) epa.gov |

| European Union | Drinking Water Directive (Sum of 20 PFAS) | 0.1 µg/L (100 ppt) | Legally Enforceable eeb.org |

| European Union | Drinking Water Directive (PFAS Total) | 0.5 µg/L (500 ppt) | Legally Enforceable eeb.org |

| European Union | REACH Regulation | Substance of Very High Concern (SVHC) | Designated (June 2019) chemtrust.orgenv-health.org |

Risk Assessment Methodologies for Emerging PFAS

The risk assessment for emerging PFAS like perfluorinated ether carboxylates involves evaluating toxicity data from human, animal, and mechanistic studies. The EPA's 2021 toxicity assessment for GenX chemicals, which formed the basis for its health advisory, identified potential health effects on the liver, kidneys, immune system, and development, as well as a risk of cancer. knowyourh2o.comepa.gov

Zebrafish models are increasingly used to conduct developmental toxicity studies for a wide array of PFAS. biorxiv.org This research helps to compare the relative potency of different PFAS structures by examining factors like carbon chain length, the type of functional group (e.g., carboxylic vs. sulfonic acid), and the presence of ether linkages, which is a defining feature of Ethyl perfluoro(2-methyl-3-oxahexanoate). biorxiv.org Such studies have indicated that the inclusion of ether oxygens may be associated with reduced toxicological potency compared to perfluoroalkyl acids of the same chain length. biorxiv.org

For mixtures, regulators are adopting methodologies like the Hazard Index. This approach, used by the EPA for its drinking water regulation, assesses the cumulative risk from exposure to multiple PFAS compounds that may be present in a water source. epa.goveeb.org

Policy Implications of Short-Chain versus Long-Chain PFAS Management Strategies

Ethyl perfluoro(2-methyl-3-oxahexanoate) and its acid form GenX are considered short-chain PFAS. These substances were introduced by industry as replacements for long-chain PFAS like PFOA, which were being phased out due to significant health and environmental concerns. wikipedia.orgnih.gov

The primary distinction in their environmental behavior is that long-chain PFAS tend to be more bioaccumulative, binding to proteins in blood and accumulating in tissues. envirotech-online.com Short-chain PFAS are generally less bioaccumulative but are more water-soluble and mobile in aquatic environments. envirotech-online.comnih.gov This high mobility makes them difficult to contain and remove from drinking water sources, leading to widespread and persistent contamination. chemtrust.orgenvirotech-online.com

While initially thought to be safer, research now indicates that short-chain PFAS can be associated with similar health concerns as the long-chain compounds they replaced. nih.govweitzlux.com This realization has led to the concept of "regrettable substitution" and has significant policy implications, suggesting that a focus on chemical properties like persistence is more critical than chain length alone. chemtrust.org The management strategy is thus shifting towards regulating the entire class of PFAS to avoid simply replacing one hazardous chemical with another. nih.gov

Scientific Basis for Managing PFAS as a Chemical Class

There is a strong scientific argument for managing all PFAS, including perfluorinated ether carboxylates, as a single chemical class. nih.govacs.org This approach is rooted in several shared fundamental properties:

Extreme Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making PFAS compounds resistant to environmental and biological degradation. This "forever chemical" nature means they will persist and accumulate in the environment. nih.govchemtrust.org